molecular formula C16H14O6 B034901 Moniliphenone CAS No. 104022-80-2

Moniliphenone

Cat. No. B034901
M. Wt: 302.28 g/mol
InChI Key: OLWGLSCBBRIVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moniliphenone is a natural product that has been found in various plant species. It is a member of the phenylphenalenone family of compounds, which are known for their diverse biological activities. Moniliphenone has been the subject of extensive research due to its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

Biosynthetic Studies and Fungal Inhibition

Moniliphenone has been extensively studied for its role in the biosynthesis of various compounds. In a study by Kachi and Sassa (1986), moniliphenone was isolated as a key intermediate in xanthone biosynthesis from Monilinia fructicola, highlighting its significance in the metabolic pathways of this fungus (Kachi & Sassa, 1986). Further research by Sassa (1991) demonstrated the overproduction of moniliphenone in Monilinia fructicola, which was significantly enhanced by the presence of bromine ions in the medium. This study also identified anthraquinone pigments as precursors to moniliphenone (Sassa, 1991).

Antifungal and Phytotoxic Properties

Moniliphenone's antifungal properties were explored in a study by Horiguchi, Suzuki, and Sassa (1989), where it was used as a precursor in the biosynthesis of chloromonilicin, an antifungal substance produced by cherry rot fungus (Horiguchi, Suzuki, & Sassa, 1989). Bashiri et al. (2020) isolated moniliphenone from the culture filtrates of Fimetariella rabenhorstii and evaluated its phytotoxic effects on tomato and oak plants, demonstrating its potential in agricultural applications (Bashiri et al., 2020).

Antioxidant and Cytotoxic Activities

The antioxidant and cytotoxic properties of moniliphenone were investigated by Ayers et al. (2011), where it was isolated from an unidentified fungus and evaluated for its biological activities, including cytotoxicity and inhibition of various cellular processes. This study underscores the potential of moniliphenone in medical and pharmaceutical research (Ayers et al., 2011).

Postharvest Management in Agriculture

In the context of agricultural research, Nativitas-Lima et al. (2021) studied the use of elicitors and fungicides for the postharvest management of Monilinia fructicola in peach, demonstrating how moniliphenone can be important in the control of fungal diseases in crops (Nativitas-Lima et al., 2021).

properties

CAS RN

104022-80-2

Product Name

Moniliphenone

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate

InChI

InChI=1S/C16H14O6/c1-8-6-11(18)14(12(19)7-8)15(20)13-9(16(21)22-2)4-3-5-10(13)17/h3-7,17-19H,1-2H3

InChI Key

OLWGLSCBBRIVGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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